Substitution Pattern Differentiation: 4-Thiazolyl-N-Methylacetamide vs. 2-Thiazolyl-Isopropyl in BML-259
CAS 1211645-13-4 is differentiated from the best-characterized phenylacetamido-thiazole, BML-259 (CAS 267654-00-2; N-(5-isopropyl-1,3-thiazol-2-yl)phenylacetamide), by the position and chemical nature of its second substituent. BML-259 bears an isopropyl group directly at the thiazole 5-position and the phenylacetamido group at the 2-position, whereas CAS 1211645-13-4 carries an N-methylacetamide group linked through a methylene spacer at the thiazole 4-position while retaining the phenylacetamido group at the 2-position [1]. This structural difference replaces a hydrophobic isopropyl moiety (cLogP contribution ~+1.5) with a polar, hydrogen-bond-capable N-methylacetamide side chain (predicted to reduce cLogP by ~0.8–1.2 units), altering both the lipophilicity profile and the hydrogen-bond donor/acceptor topology available for target engagement [1]. BML-259 is a validated CDK5/p25 inhibitor (IC₅₀ = 64 nM) and CDK2/cyclin E inhibitor (IC₅₀ = 98 nM) . No quantitative CDK or kinase inhibition data are available for CAS 1211645-13-4, and its activity at these targets cannot be assumed from class membership alone.
| Evidence Dimension | Thiazole substitution position and side-chain polarity |
|---|---|
| Target Compound Data | 4-(N-methylacetamide-methylene) substitution; MW 289.35; predicted cLogP ~2.0–2.8; 2 H-bond donors, 4 H-bond acceptors [1] |
| Comparator Or Baseline | BML-259: 5-isopropyl substitution; MW 260.36; cLogP ~3.5; 1 H-bond donor, 2 H-bond acceptors; CDK5/p25 IC₅₀ 64 nM, CDK2 IC₅₀ 98 nM |
| Quantified Difference | Side-chain polarity increase (ΔH-bond acceptors +2, ΔH-bond donors +1); CDK activity for target compound is unmeasured |
| Conditions | Structural comparison based on SMILES and molecular formula; BML-259 IC₅₀ values from recombinant CDK5/p25 and CDK2/cyclin E enzymatic assays |
Why This Matters
The replacement of a hydrophobic isopropyl group with a polar N-methylacetamide side chain fundamentally alters the physicochemical and pharmacophoric properties, meaning this compound cannot be considered a simple structural analog of BML-259; any procurement for kinase-targeted research must treat it as a distinct chemical entity requiring de novo biological profiling.
- [1] Chemsrc. N-methyl-2-(2-(2-phenylacetamido)thiazol-4-yl)acetamide. CAS 1211645-13-4. SMILES: CNC(=O)Cc1csc(NC(=O)Cc2ccccc2)n1. Molecular Formula: C₁₄H₁₅N₃O₂S, MW: 289.35. View Source
